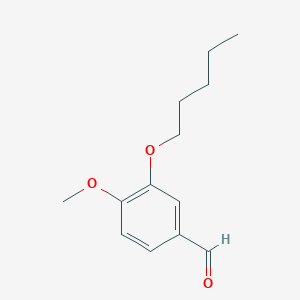
4-Methoxy-3-(pentyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-3-(pentyloxy)benzaldehyde, also known as MPB or p-MPB, is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
1. Solid Phase Organic Synthesis
4-Methoxy-3-(pentyloxy)benzaldehyde and related compounds have been investigated for use as linkers in solid phase organic synthesis. Such linkers are crucial for the creation of secondary amides, which can then be derivatized into various forms like ureas, sulfonamides, and aryl amides (Swayze, 1997).
2. Nonlinear Optical Applications
Research has demonstrated that compounds similar to 4-Methoxy-3-(pentyloxy)benzaldehyde, such as 3-methoxy-4-hydroxy benzaldehyde, exhibit promising properties for nonlinear optical applications. These include high second harmonic generation efficiency and suitability for various wavelength regions (Venkataramanan, Uchil, & Bhat, 1994).
3. Kinetic Studies in Oxidation Reactions
In kinetic studies, the oxidation behavior of methoxy benzaldehydes, including variants of 4-Methoxy-3-(pentyloxy)benzaldehyde, provides insights into the mechanisms of oxidation in aqueous acetic acid media. This research is valuable for understanding the chemical behavior of benzaldehydes under oxidative conditions (Malik, Asghar, & Mansoor, 2016).
4. Crystal Growth and Material Properties
Studies on the growth of vanillin crystals, a compound structurally related to 4-Methoxy-3-(pentyloxy)benzaldehyde, have shown significant applications in second harmonic generation. The research focuses on understanding the growth process and the properties of the crystals for optical applications (Singh, Singh, Singh, & Singh, 2001).
properties
IUPAC Name |
4-methoxy-3-pentoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOEPNLFQXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(pentyloxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

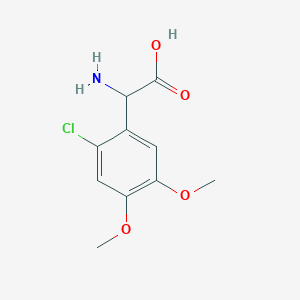
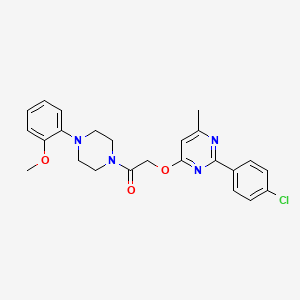
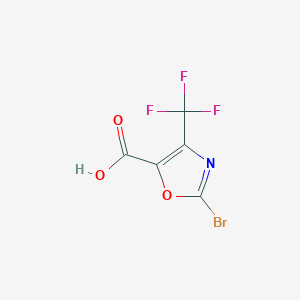
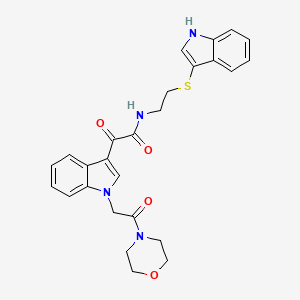
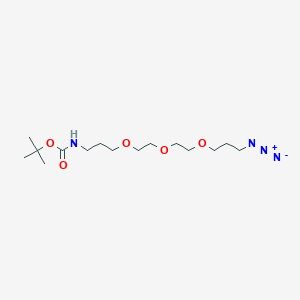
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
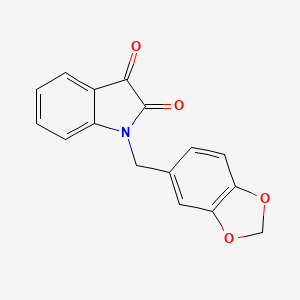
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2634769.png)
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

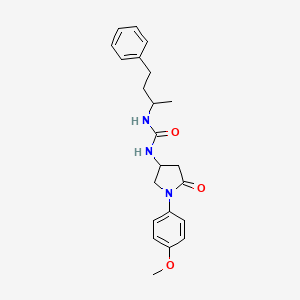
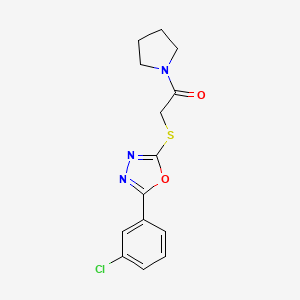
![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)